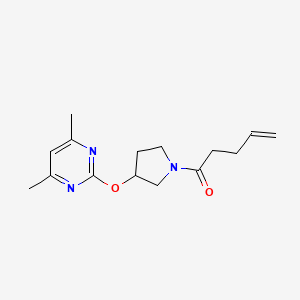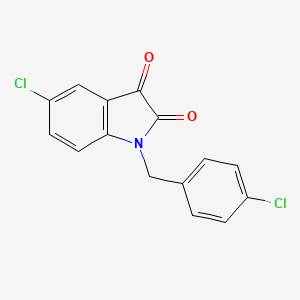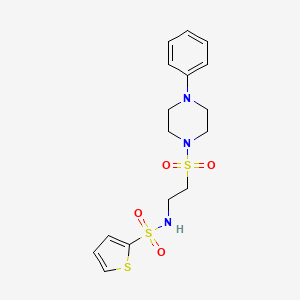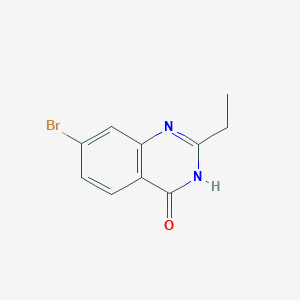![molecular formula C11H13F3N2O3 B2567220 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid CAS No. 2093959-73-8](/img/structure/B2567220.png)
1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid" is an organic compound with potential uses in medicinal chemistry and chemical research. Its complex structure includes an octahydropyrrolo[3,4-c]pyrrole ring and a propynone moiety, providing unique reactivity and interaction with biological systems.
準備方法
Synthetic Routes and Reaction Conditions
Method 1: : The synthesis begins with the cyclization of appropriate precursor compounds under catalytic conditions, followed by alkynylation to introduce the propynone moiety.
Method 2: : Another approach involves the reduction of a diene precursor, followed by subsequent functionalization to install the trifluoroacetic acid group.
Reaction Conditions: : Common conditions include the use of palladium catalysts, base (e.g., sodium hydroxide), and controlled temperature ranges (e.g., 0-50°C).
Industrial Production Methods
Large-scale production employs batch reactors with optimized catalysts and controlled environment to ensure high yield and purity. Use of automated systems for real-time monitoring and adjustment of reaction parameters.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially forming epoxides or other oxygenated derivatives.
Reduction: : Reduction may lead to the formation of saturated derivatives, eliminating double or triple bonds.
Substitution: : Nucleophilic and electrophilic substitution reactions, especially on the propynone moiety, are feasible.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like KMnO4, H2O2.
Reduction: : Catalytic hydrogenation using H2/Pd-C.
Substitution: : Use of nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., halides).
Major Products
From Oxidation: : Epoxides or hydroxyl derivatives.
From Reduction: : Saturated hydrocarbons.
From Substitution: : Alkylated or arylated derivatives.
科学的研究の応用
In Chemistry
Used as a building block for synthesizing complex organic molecules.
Acts as a ligand in metal-catalyzed reactions.
In Biology and Medicine
Potential use in the development of pharmaceuticals due to its unique ring structure and reactivity.
Research into its effects on enzyme activity and binding to biological targets.
In Industry
Employed in the production of specialty chemicals and materials.
Use as a precursor for the synthesis of polymers or resins with specific properties.
作用機序
The compound's mechanism involves interaction with specific molecular targets through its functional groups. The octahydropyrrolo[3,4-c]pyrrole ring provides a rigid framework that can interact with enzymes or receptors, while the propynone moiety may act as a reactive handle for covalent modifications.
Molecular Targets and Pathways
Enzymes: : Potential inhibition or activation of enzymes involved in metabolic pathways.
Receptors: : Binding to cellular receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
Pyrrolopyrrole derivatives: : Share structural features but differ in functional groups.
Propargyl derivatives: : Contain the propynone moiety, but lack the complex ring structure.
Uniqueness
The combination of the octahydropyrrolo[3,4-c]pyrrole ring and the propynone moiety is relatively unique, providing a distinct reactivity profile and potential biological activity.
This compound's uniqueness lies in its ability to participate in diverse chemical reactions, making it a valuable tool for synthetic chemistry and a potential candidate for drug discovery. Its complex structure and reactivity open up numerous avenues for research and application in various scientific fields.
特性
IUPAC Name |
1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]prop-2-yn-1-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.C2HF3O2/c1-2-9(12)11-5-7-3-10-4-8(7)6-11;3-2(4,5)1(6)7/h1,7-8,10H,3-6H2;(H,6,7)/t7-,8+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJSQBJNXDGMID-KVZVIFLMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)N1CC2CNCC2C1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC(=O)N1C[C@H]2CNC[C@H]2C1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2567143.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2567144.png)
![N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide](/img/structure/B2567145.png)
![2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2567146.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2567147.png)

![2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-6-(trifluoromethyl)pyridine](/img/structure/B2567152.png)

![N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2567155.png)
![(4-Chlorophenyl)(4-hydroxy-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B2567157.png)

![N-(4-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2567159.png)
